(E)-(4-(1H-吡唑-1-基)吡啶-2-基)(4-肉桂酰哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H23N5O and its molecular weight is 373.46. The purity is usually 95%.
BenchChem offers high-quality (E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗炎应用
该化合物已被研究其抗炎作用 . 研究发现,该化合物能够以剂量依赖性方式减少乙酸诱导的扭体次数 . 该化合物还减少了福尔马林测试第二阶段动物的爪舔时间 . 此外,该化合物在角叉菜胶诱导的爪水肿测试中,在所有时间点都减少了水肿的形成,并且在胸膜炎测试中,通过减少多形核白细胞、髓过氧化物酶活性以及促炎细胞因子IL-1β和TNF-α的水平,减少了细胞迁移 .
镇痛应用
该化合物已被发现具有镇痛作用 . 这意味着它可以潜在地用于治疗疼痛。 研究发现,该化合物以剂量依赖性方式减少了乙酸诱导的扭体次数 .
3. 在中枢炎症性疾病中的潜在用途 该化合物是旨在开发治疗中枢炎症性疾病的新药的研究项目的一部分 . 这表明它可以潜在地用于治疗多发性硬化症、阿尔茨海默病等疾病。
在癌症治疗中的潜在用途
一系列1-[(2E)-3-苯基丙-2-烯酰]-1H-苯并咪唑,其结构与所讨论的化合物相似,已被合成,并且已研究了它们抑制癌细胞系生长的能力,对抗NCI 60个细胞系 . 这表明该化合物可以潜在地用于治疗癌症。
在药物开发中的潜在用途
该化合物可商购, 这表明它可以用于开发新药。 它的结构可以潜在地被修改以创建具有不同性质的新化合物。
作用机制
Target of Action
The primary target of this compound is the histamine H4 receptor , which is expressed in the membrane of immune cells . The H4 receptor is responsible for histamine-induced chemotaxis and is a potential target for the design and synthesis of new compounds for treating chronic inflammatory diseases .
Mode of Action
The compound interacts with its targets, the H4 receptors, leading to a reduction in the levels of pro-inflammatory cytokines IL-1β and TNF-α . This interaction results in anti-nociceptive and anti-inflammatory effects .
Biochemical Pathways
The compound affects the inflammatory process, which is characterized by the production and release of pro-inflammatory mediators such as histamine, bradykinin, prostaglandins, leukotrienes, and cytokines . The compound’s action on the H4 receptor reduces the levels of pro-inflammatory cytokines IL-1β and TNF-α, thereby affecting the inflammatory pathway .
Pharmacokinetics
The compound’s anti-nociceptive and anti-inflammatory effects were observed at doses of 50, 100, or 200 mg/kg, administered orally This suggests that the compound has good oral bioavailability
Result of Action
The compound’s action results in a decrease in the number of writhings induced by acetic acid in a dose-dependent manner, and a reduction in the paw licking time of animals in the second phase of the formalin test . Furthermore, the compound reduces oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduces cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
属性
IUPAC Name |
[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-(4-pyrazol-1-ylpyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c28-22(21-18-20(9-11-23-21)27-13-5-10-24-27)26-16-14-25(15-17-26)12-4-8-19-6-2-1-3-7-19/h1-11,13,18H,12,14-17H2/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDUMRUMMTYJLS-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。